Methyl 3-(Dimethylamino)butanoate
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Overview
Description
Methyl 3-(Dimethylamino)butanoate is an organic compound with the molecular formula C7H15NO2. It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atoms of the amino group are replaced by two methyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(Dimethylamino)butanoate can be synthesized through several methods. One common method involves the reaction of 3-dimethylaminopropanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxyl group of the acid reacts with the hydroxyl group of methanol to form the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions typically include elevated temperatures and pressures to accelerate the esterification process. Additionally, the use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(Dimethylamino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted amines or esters.
Scientific Research Applications
Methyl 3-(Dimethylamino)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-(Dimethylamino)butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The dimethylamino group can interact with nucleophiles or electrophiles, facilitating various chemical transformations.
Comparison with Similar Compounds
Methyl 3-(Dimethylamino)butanoate can be compared with other similar compounds such as:
Methyl Butanoate: Similar in structure but lacks the dimethylamino group.
Dimethylaminoethanol: Contains the dimethylamino group but differs in the ester functionality.
Butyl Acetate: Another ester but with different alkyl and acyl groups.
Properties
CAS No. |
33598-36-6 |
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Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
methyl 3-(dimethylamino)butanoate |
InChI |
InChI=1S/C7H15NO2/c1-6(8(2)3)5-7(9)10-4/h6H,5H2,1-4H3 |
InChI Key |
KQYAKXSGEDRRKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)N(C)C |
Origin of Product |
United States |
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